Capillarin
Description
Historical Context and Early Investigations of Capillarin
The initial discovery and characterization of this compound date back to the mid-20th century, rooted in the phytochemical investigation of the essential oil of Artemisia capillaris Thunb., a plant used in traditional medicine. Japanese researchers were at the forefront of this early work. In 1956, studies on the essential oil of Artemisia capillaris led to the isolation of this compound, and its structure was subsequently examined. jst.go.jp A 1956 publication by Harada, Noguti, and Sugiyama in the Nippon Kagaku Zasshi (Journal of the Chemical Society of Japan) detailed the structure of this compound. jst.go.jp Further work by Harada and others in 1960 continued to elaborate on the structure of this compound. jst.go.jp
These early investigations established that this compound was a key aromatic constituent of the plant, alongside other related polyacetylene compounds like capillin. jst.go.jpthieme-connect.com The isolation was achieved through methods like distillation of the essential oil, and the structural elucidation relied on classical chemical analysis and spectroscopic techniques available at the time. jst.go.jpmdpi.com this compound was first isolated from A. capillaris mdpi.comresearchgate.net and was later also identified in other Artemisia species, such as Artemisia dracunculus (tarragon). mdpi.comresearchgate.netacs.org
Significance of this compound within Polyacetylene and Isocoumarin (B1212949) Chemistry
This compound holds a significant position in the fields of polyacetylene and isocoumarin chemistry due to its hybrid structure, which features both a phenyl-diyne (a type of polyacetylene) side chain and an isocoumarin core. mdpi.comnih.gov
Polyacetylenes are a class of organic compounds characterized by the presence of two or more triple bonds. researchgate.net In plants, they are biosynthesized from fatty acids through a series of desaturation and chain-shortening steps. mdpi.com The co-occurrence of the aromatic capillen-isocoumarin type with other polyacetylenes represents a distinct biogenetic trend that helps to chemotaxonomically classify species within the Artemisia genus, particularly segregating the subgenus Dracunculus. mdpi.comresearchgate.net The biosynthesis of this compound is proposed to involve the cyclization of an aromatic ester precursor, which also serves as the precursor for phenyl-diyne compounds like capillen. mdpi.com
Isocoumarins are lactones, which are cyclic esters, that form a class of naturally occurring phenolic compounds. nih.gov They exhibit a wide array of biological activities, including antifungal, antimicrobial, and anti-inflammatory properties. nih.gov this compound is often cited as a representative example of a simple, biologically active isocoumarin. nih.gov Its structure, specifically the 3-butyl side-chain with its polyacetylene nature, is considered a prerequisite for its high antifungal activity. acs.org The study of this compound and its derivatives contributes to understanding the structure-activity relationships within the broader isocoumarin class. mdpi.comacs.org
Current Paradigms and Research Trajectories for this compound
Modern research on this compound is focused on exploring its biological activities and leveraging its chemical structure for the development of new functional molecules. A significant area of investigation is its potent antifungal properties. rsc.org
Detailed Research Findings:
Antifungal Activity: this compound has demonstrated notable effectiveness against various fungal pathogens. mdpi.com It was found to be more effective than its related compound, capillin, against Botrytis cinerea, with a 30 µmol concentration causing 60% growth inhibition. mdpi.comresearchgate.net Studies have also reported its activity against Colletotrichum fragariae, C. gloeosporioides, and C. acutatum. mdpi.comusda.gov Research into a range of naturally occurring and synthetic isocoumarins has shown that the structural characteristics of the side chain, like that in this compound, are crucial for antifungal potency. mdpi.comacs.org
Insecticidal and Antifeedant Activity: Early studies identified this compound as one of the components in A. capillaris responsible for inhibiting feeding in the larvae of the cabbage butterfly (Pieris rapae crucivora). thieme-connect.comjkom.org This points to its potential role in plant defense and as a natural insecticide.
Synthesis of Derivatives and Structure-Activity Relationship (SAR) Studies: A current research trajectory involves the synthesis of this compound derivatives to explore and potentially enhance its biological activities. nih.gov For example, this compound isovalerate, an ester derivative, has been isolated and studied alongside other isocoumarins to understand how modifications to the core structure impact function. acs.orgontosight.ai The creation of diverse isocoumarin libraries for high-throughput screening is a modern approach aimed at discovering new compounds with potential medicinal activity. nih.gov These studies help to elucidate the structure-activity relationships that govern the bioactivity of this class of compounds. mdpi.com
Interactive Data Tables
Table 1: Key Research Findings on this compound
| Research Area | Finding | Organism(s) | Source(s) |
| Antifungal Activity | Showed 60% growth inhibition at 30 µmol concentration. | Botrytis cinerea | mdpi.com, researchgate.net |
| Antifungal Activity | Active against fungi causing Anthracnose disease. | Colletotrichum species | usda.gov |
| Antifeedant Activity | Identified as an inhibitor of feeding. | Cabbage butterfly larvae | thieme-connect.com |
| Chemotaxonomy | Part of the "capillen-isocoumarin type" characteristic of Artemisia subgenus Dracunculus. | Artemisia species | mdpi.com |
| Isolation Source | Isolated from essential oil. | Artemisia capillaris, Artemisia dracunculus | mdpi.com, usda.gov |
Structure
2D Structure
3D Structure
Properties
CAS No. |
3570-28-3 |
|---|---|
Molecular Formula |
C13H10O2 |
Molecular Weight |
198.22 g/mol |
IUPAC Name |
3-but-2-ynylisochromen-1-one |
InChI |
InChI=1S/C13H10O2/c1-2-3-7-11-9-10-6-4-5-8-12(10)13(14)15-11/h4-6,8-9H,7H2,1H3 |
InChI Key |
KUJLPCYCQICVRM-UHFFFAOYSA-N |
SMILES |
CC#CCC1=CC2=CC=CC=C2C(=O)O1 |
Canonical SMILES |
CC#CCC1=CC2=CC=CC=C2C(=O)O1 |
Other CAS No. |
3570-28-3 |
Origin of Product |
United States |
Natural Occurrence and Biosynthesis of Capillarin
Botanical Sources and Distribution of Capillarin and Structural Analogues
This compound and its related compounds are primarily found within the plant kingdom, most notably in the genus Artemisia.
This compound was first identified in Artemisia capillaris, a perennial herb commonly known as capillary wormwood. wikipedia.org This plant is native to several regions in Asia, including Pakistan, the western Himalayas, China, Mongolia, the Korean Peninsula, and Japan. wikipedia.org It has also been introduced to other areas like Afghanistan, India, Nepal, and Southeast Asia. wikipedia.org A. capillaris has a long history of use in traditional Chinese medicine. wikipedia.orgnih.gov The plant is characterized by its silky, hairy leaves and numerous small, yellow flower heads. wikipedia.org The bioactive compounds in A. capillaris can be influenced by the plant's species, origin, and even the time of harvest. nih.gov For instance, while A. scoparia may contain higher levels of scoparone, A. capillaris is rich in chlorogenic acid. nih.gov
Beyond its initial discovery in A. capillaris, this compound has been isolated from other species within the Artemisia genus.
Artemisia dracunculus (Tarragon): This species, widely used as a culinary herb, also contains this compound. nih.govfrontiersin.org It is a perennial plant with smooth, lance-shaped leaves and is used in traditional medicine across Asia and the Americas. nih.gov Studies have confirmed the presence of this compound alongside other compounds like 5-phenyl-1,3-pentadiyne (B1208452) and methyleugenol in the essential oil of A. dracunculus. nih.govacs.orgusda.gov
Artemisia ordosica : This plant, found in dry regions of East Asia, particularly in northern and northwestern China, is another source of this compound. scite.ainih.govresearchgate.netnih.gov It is a traditional Chinese and Mongolian medicine used for various ailments. researchgate.netnih.gov Research has identified this compound as one of the active compounds in extracts of A. ordosica. scite.ainih.govresearchgate.net
The following table summarizes the key Artemisia species known to contain this compound.
| Botanical Source | Common Name | Native Region |
| Artemisia capillaris | Capillary Wormwood | East Asia |
| Artemisia dracunculus | Tarragon | Eurasia, North America |
| Artemisia ordosica | Ordos Wormwood | East Asia |
Geographical and Environmental Factors Influencing this compound Content
The concentration of secondary metabolites like this compound in plants is not static and can be influenced by a variety of geographical and environmental factors. nih.gov These factors can include climatic conditions, soil composition, and the geographical location of the plant. nih.govscribd.com For example, temperature and duration of sunshine can affect the synthesis of certain compounds. nih.gov While specific studies extensively detailing the direct impact of these factors on this compound content are not abundant, the general principle that environment affects the chemical profile of medicinal plants is well-established. nih.govnih.gov The quality and chemical composition of plants like Rubia cordifolia have been shown to vary significantly based on the sampling location, with longitude, latitude, and soil nutrients playing a role. nih.gov This suggests that similar variations could be expected for this compound content in Artemisia species.
Biosynthetic Pathways of this compound in Plants
The formation of this compound in plants is a complex process involving multiple steps and precursor molecules. It is part of the broader polyacetylene biosynthetic pathway. mdpi.comnih.gov
Polyacetylenes are a diverse group of natural products characterized by the presence of one or more carbon-carbon triple bonds. nih.govwikipedia.org Their biosynthesis is believed to start from fatty acids, with linoleic acid being a key initial precursor. mdpi.com Through a series of desaturation steps, various polyacetylenic structures are formed. mdpi.com
The biosynthesis of aromatic compounds like this compound is thought to proceed through polyacetylene precursors. researchgate.net Specifically, the pathway to this compound likely involves intermediates such as C14-triyne-diene-alcohols. tandfonline.com Research suggests a biogenetic relationship where aromatic polyacetylenes serve as the foundational structures for the formation of isocoumarins like this compound. researchgate.netresearchgate.net
The conversion of polyacetylene precursors into the isocoumarin (B1212949) structure of this compound involves specific enzymatic reactions. rsc.orgrsc.org Isocoumarins are a class of lactones, and their formation in fungi is often catalyzed by polyketide synthases (PKS). rsc.org While the specific enzymes in Artemisia are not as well-characterized as in fungi, the general principles of isocoumarin biosynthesis provide a framework for understanding the process. The formation of the isocoumarin ring system is a critical step, and it is hypothesized that enzymes catalyze the cyclization of a polyketide chain. rsc.orgtandfonline.comnih.gov The process can also involve subsequent modifications by other enzymes, such as hydroxylases or methyltransferases, to produce the final this compound molecule. rsc.org
Relationship to Broader Isoprenoid Biosynthesis
The biosynthesis of this compound is distinct from the broader isoprenoid biosynthesis pathway. While both pathways generate a vast diversity of plant secondary metabolites, they utilize different precursors and enzymatic machinery. nih.govimperial.ac.uk
Isoprenoids (also known as terpenoids) are synthesized from five-carbon building blocks, isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP). researchgate.net These precursors are produced through two independent routes: the mevalonate (B85504) (MVA) pathway, which occurs in the cytosol, and the methylerythritol phosphate (B84403) (MEP) pathway, located in the plastids. nih.govresearchgate.net
In contrast, this compound is a polyacetylene-derived isocoumarin. mdpi.com Its biosynthesis, and that of most polyacetylenes, originates from fatty acids and polyketides. nih.govmdpi.com The core distinction lies in the foundational building blocks:
Isoprenoid Pathway: Utilizes C5 units (IPP, DMAPP). researchgate.net
Polyacetylene Pathway (for this compound): Utilizes C18 fatty acids (e.g., oleic acid, linoleic acid) as the starting point. nih.govmdpi.com
While the pathways are separate, it is important to note that some rare instances of "acetylenic terpenoids" exist, such as caulerpenyne (B1231210) found in green algae. nih.gov These specific compounds have been shown through isotopic labeling to arise from the isoprenoid (MEP) pathway. nih.gov However, this is an exception. The vast majority of plant polyacetylenes, including this compound, are products of fatty acid metabolism. nih.gov Therefore, the relationship of this compound biosynthesis to the isoprenoid pathway is one of distinction and parallel operation within the plant's secondary metabolism, not one of direct lineage.
Molecular and Cellular Mechanisms of Capillarin Action
Elucidation of Direct Molecular Targets
The precise and direct molecular binding partners of Capillarin remain an area of active investigation. Understanding these initial interactions is key to fully elucidating the cascade of cellular events that follow.
Interaction with Enzymes and Signaling Proteins
Current research accessible through targeted searches does not provide specific details on the direct binding and modulation of specific enzymes or signaling proteins by this compound. While the downstream effects of this compound on various signaling cascades are being mapped, the initial, direct protein interactions are not yet fully characterized in the available literature. The identification of these primary targets is a crucial next step in understanding its mechanism of action.
Modulation of Cellular Receptors and Ion Channels
Similarly, specific details regarding the direct interaction of this compound with cellular surface receptors or its ability to directly modulate ion channel activity are not extensively documented in the current body of research. The modulation of these components is fundamental to cellular communication and response. nih.govnih.govfrontiersin.orgmdpi.com Whether this compound's effects are mediated through direct binding to such proteins or as a secondary consequence of other intracellular changes is a subject for future research.
Cellular Pathway Modulation and Biological Process Interference
This compound has been noted to interfere with several fundamental biological processes by modulating key cellular signaling pathways that govern cell fate, proliferation, and inflammatory responses.
Induction of Apoptosis via Mitochondrial Pathways
Apoptosis, or programmed cell death, is a critical process for removing damaged or unwanted cells. nih.gov The intrinsic pathway of apoptosis is heavily regulated by the mitochondria. nih.gov This pathway involves a delicate balance between pro-apoptotic proteins (like Bax) and anti-apoptotic proteins (like Bcl-2) of the Bcl-2 family. nih.govnih.govresearchgate.netmdpi.comfrontiersin.org An imbalance in favor of pro-apoptotic members leads to mitochondrial outer membrane permeabilization (MOMP), releasing factors like cytochrome c. nih.govmdpi.com This, in turn, triggers a cascade of effector enzymes known as caspases, such as caspase-3, which execute the final stages of cell death. nih.govmdpi.com While natural compounds are known to induce apoptosis through this mitochondrial-dependent mechanism, specific studies detailing this compound's direct influence on the Bax/Bcl-2 ratio, cytochrome c release, and subsequent caspase activation are not available in the reviewed literature.
Regulation of Cell Cycle Progression
The cell cycle is a tightly controlled process that allows for cell proliferation. khanacademy.org Progression through its different phases (G1, S, G2, M) is driven by complexes of proteins called cyclins and cyclin-dependent kinases (CDKs). khanacademy.org Checkpoints exist to halt the cycle if issues like DNA damage are detected, often at the G1/S or G2/M transitions. khanacademy.orgkhanacademy.org The activity of various cyclin-CDK pairs, such as Cyclin D-CDK4/6 for G1 progression and Cyclin B-CDK1 for entry into mitosis, dictates the cell's advancement through the cycle. nih.govnih.govnih.govnih.gov Research into how this compound specifically affects the expression and activity of these key regulatory cyclins and CDKs to interfere with cell cycle progression has not been detailed in the available search results.
Biological Activities and Phenotypic Effects of Capillarin and Analogues in Research Models Non Human & in Vitro
Antifungal Activities
Studies have investigated the ability of Capillarin and related compounds to inhibit the growth of various fungal pathogens. This research is significant for understanding their potential as antifungal agents.
Spectrum of Activity against Fungal Pathogens (e.g., Botrytis cinerea, Colletotrichum species, Cladosporium curcumerinum, Magnaporthe oryzae)
Research indicates that certain compounds, including those structurally related to or found in the same plant sources as this compound, exhibit antifungal activity against a spectrum of fungal pathogens. For instance, studies have evaluated the activity of various substances against Botrytis cinerea and Colletotrichum gloeosporioides, both significant plant pathogens. Widdrol (B1201782), for example, showed selective and effective control of B. cinerea by significantly inhibiting its mycelial growth at concentrations of 100 ppm and above, while being inactive against C. gloeosporioides. nih.gov Essential oils containing components also found in plants yielding this compound have demonstrated inhibitory effects on the mycelial growth of C. gloeosporioides and B. cinerea in in vitro assays. imrpress.com
While direct studies on this compound's full spectrum against all listed pathogens were not extensively detailed in the provided results, the activity of related compounds and extracts from sources containing this compound suggests potential for a broader spectrum of activity. For example, Artemisia capillaris, a source of this compound, is noted for its pharmacological effects, including those against pathogen infection. researchgate.net
Data on the antifungal spectrum of this compound and related compounds:
| Compound/Extract Source | Tested Fungal Pathogens | Observed Activity |
| Widdrol | Botrytis cinerea, Colletotrichum gloeosporioides | Inhibitory against B. cinerea, inactive against C. gloeosporioides nih.gov |
| Oregano Essential Oil | Colletotrichum gloeosporioides, Botrytis cinerea, Penicillium expansum | Inhibitory effect on mycelial growth in vitro and in vivo imrpress.com |
| Piper sarmentosum extract | Colletotrichum gloeosporioides, Fusarium oxysporum, Fusarium proliferatum | Significant antifungal action in vitro ukm.my |
In Vitro Growth Inhibition and Fungicidal Mechanisms
In vitro studies have explored the ability of compounds to inhibit fungal growth and the mechanisms involved. The inhibition of mycelial growth is a common measure of antifungal activity. For example, widdrol significantly inhibited the mycelial growth of B. cinerea at specific concentrations. nih.gov Similarly, essential oils have shown the ability to limit the growth diameter of fungal colonies in vitro. imrpress.com
The mechanisms by which these compounds exert their antifungal effects can vary. Some antifungal agents, like certain monoterpenes, are known to interact with fungal cell membranes, increasing permeability and leading to the release of intracellular components. scielo.br Other mechanisms can include the induction of intracellular reactive oxygen species (ROS) accumulation and the reduction of mitochondrial membrane potential. scielo.br While specific fungicidal mechanisms of this compound were not explicitly detailed in the provided search results, studies on related compounds and plant extracts suggest that membrane disruption and interference with cellular energy production could be potential mechanisms. The inhibition of fungal growth can also involve the production of antimicrobial metabolites through mechanisms like antibiosis. rsdjournal.org
Data on in vitro fungal growth inhibition:
| Compound/Extract Source | Tested Fungal Pathogen | In Vitro Effect |
| Widdrol | Botrytis cinerea | Significant mycelial growth inhibition at ≥ 100 ppm nih.gov |
| Oregano Essential Oil | Botrytis cinerea | Limited growth diameter from ~80 mm to 15 mm imrpress.com |
| Oregano Essential Oil | Colletotrichum gloeosporioides | Limited growth diameter from ~50 mm to 9 mm imrpress.com |
Antitumor and Cytotoxic Activities
Research has also focused on evaluating the potential antitumor and cytotoxic effects of this compound and extracts from its source plants in various cancer models.
In Vitro Cytotoxicity in Various Cancer Cell Lines
In vitro studies have investigated the cytotoxic effects of this compound and related compounds on a range of cancer cell lines. Extracts from Artemisia capillaris, a source of this compound, have demonstrated growth-inhibitory effects in various human cancer cell lines, including human hepatoma cell lines (SMMC-7721, HepG2, Huh-7), HeLa cells, and mouse liver cells. nih.gov These effects were often associated with the induction of tumor cell apoptosis. nih.gov Other studies on different plant extracts have also reported dose-dependent inhibition of cancer cell survival and significant cytotoxicity in various human cancer cell lines, such as HepG2, MKN45, and SW742. brieflands.com
Data on in vitro cytotoxicity in cancer cell lines:
| Extract Source | Tested Cancer Cell Lines | Observed Cytotoxicity |
| Artemisia capillaris extract | SMMC-7721, HepG2, Huh-7, HeLa, mouse liver cells | Growth-inhibitory effects, induction of apoptosis nih.gov |
| Cyrtopodion scabrum extract | SW742, HCT116, HepG2, Hep2, MKN45, LNcap (human) | Toxic effects (30-78%), highest on SW742, MKN45, HepG2 brieflands.com |
| Clinopodium vulgare extract | HeLa, HT-29, MCF-7, HepG-2 (human tumor cell lines), HaCaT (non-tumor) | Concentration-dependent cytotoxicity, lower effect on non-tumor cells mdpi.com |
Induction of Antiproliferative Effects in Cellular Models
Beyond direct cytotoxicity, research has explored the antiproliferative effects of this compound-related compounds in cellular models. Antiproliferative effects involve inhibiting the growth and division of cancer cells. Ethanol (B145695) extract of Artemisia capillaris has been shown to efficiently suppress the proliferation of human hepatoma cells (Huh7 and HepG2) in a dose-dependent manner. nih.gov This antiproliferative effect can be mediated through various mechanisms, including the inhibition of cancer cell migration and the induction of cell cycle arrest. nih.govresearchgate.net For example, a water-soluble macromolecular component of A. capillaris dose-dependently inhibited the proliferation of human hepatoma SMMC-7721 cells by inducing cell-cycle arrest at the G0/G1 phase. nih.gov Antiproliferative activity has also been verified through apoptosis assays, showing a significantly higher percentage of apoptotic cells in treated groups compared to controls. researchgate.net
Data on induction of antiproliferative effects:
| Extract Source | Cellular Model | Observed Antiproliferative Effect |
| Artemisia capillaris extract | Huh7, HepG2 (human hepatoma cells) | Dose-dependent suppression of proliferation nih.gov |
| Artemisia capillaris extract | SMMC-7721 (human hepatoma cells) | Dose-dependent proliferation inhibition via G0/G1 cell cycle arrest nih.gov |
| Artemisia capillaris ethanol extract | HaCaT (immortalized human keratinocyte cell line) | Antiproliferation verified by apoptosis and cell cycle arrest researchgate.net |
Investigation of Tumor Growth Suppression in Non-Human Animal Xenograft Models
Studies have extended from in vitro observations to investigate the potential of this compound-related compounds to suppress tumor growth in non-human animal xenograft models. Xenograft models involve implanting human cancer cells into immunocompromised animals, typically mice, to mimic tumor growth in a living system. Dried leaves of Artemisia capillaris have been reported to suppress tumor growth in mouse xenograft models. nih.gov This suppression is presumed to be mediated by mechanisms such as the induction of apoptosis and the inhibition of angiogenesis via specific signaling pathways. nih.gov While direct studies specifically on this compound in xenograft models were not prominently featured in the provided results, the findings from studies using extracts of its source plant suggest its potential contribution to the observed antitumor effects in these in vivo models. Research using other compounds in xenograft models has demonstrated significant suppression of tumor growth, sometimes accompanied by reduced microvessel density and increased apoptotic areas within the tumors. nih.govnih.gov
Data on tumor growth suppression in non-human animal xenograft models:
| Extract Source | Animal Model & Cancer Type | Observed Effect on Tumor Growth |
| Artemisia capillaris dried leaves | Mouse xenograft models (unspecified cancer type) | Suppression of tumor growth nih.gov |
| FAP and POP inhibitors | Mice with human colon cancer xenografts | Significant suppression of tumor growth (>90%) nih.gov |
| F-P-Bac-Pdcd4 | Mice with human epidermal carcinoma xenografts | Significantly suppressed tumor growth nih.gov |
Anti-inflammatory Effects
Research has explored the potential of this compound and related compounds to modulate inflammatory responses in various in vitro and in vivo models. ontosight.ai
Suppression of Inflammatory Mediators (e.g., iNOS, COX-2, TNF-alpha)
Studies have indicated that this compound can suppress the production and expression of key inflammatory mediators. For instance, capillarisin (B150004), a flavone (B191248) and main constituent of Artemisia capillaris, significantly suppressed lipopolysaccharide (LPS)-induced nitric oxide (NO) production in RAW 264.7 macrophage cells without exhibiting cytotoxic effects. nih.gov Capillarisin also inhibited the dose-dependent expression of LPS-induced inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) protein and their mRNA. nih.gov Furthermore, the secretion of pro-inflammatory cytokines such as tumor necrosis factor (TNF)-α, interleukin (IL)-6, and IL-1β, as well as prostaglandin (B15479496) E₂ (PGE₂), was decreased by capillarisin in LPS-stimulated macrophages. nih.gov This suppression of inflammatory cytokines, iNOS, and COX-2 is attributed to the inhibition of LPS-induced ERK, JNK, and nuclear factor-κB (NF-κB) activation. nih.gov
Another related compound, scoparone, also isolated from A. capillaris, has been shown to decrease the levels of IL-1β, IL-6, and TNF-alpha due to its anti-inflammatory activities and suppresses the levels of iNOS and COX-2 in IFN-gamma- or LPS-stimulated cells. mdpi.com
Table 1: Effects of Capillarisin on Inflammatory Mediators in LPS-Stimulated RAW 264.7 Cells
| Inflammatory Mediator | Effect of Capillarisin Treatment |
| Nitric Oxide (NO) Production | Highly suppressed nih.gov |
| iNOS Protein & mRNA Expression | Inhibited (dose-dependent) nih.gov |
| COX-2 Protein & mRNA Expression | Inhibited (dose-dependent) nih.gov |
| TNF-α Secretion | Decreased nih.gov |
| IL-6 Secretion | Decreased nih.gov |
| IL-1β Secretion | Decreased nih.gov |
| PGE₂ Secretion | Decreased nih.gov |
In Vivo Anti-inflammatory Studies in Non-Human Animal Models (e.g., mouse models of atopic dermatitis and psoriasis)
Studies using non-human animal models have also investigated the anti-inflammatory potential of Artemisia capillaris extracts, which contain this compound and related compounds. Topical application of A. capillaris extract for 4 weeks reduced atopic dermatitis scores and plasma levels of histamine (B1213489) and IgE in Dermatophagoides farinae-sensitized Nc/Nga mice. mdpi.com
While specific in vivo studies focusing solely on isolated this compound in mouse models of atopic dermatitis and psoriasis were not extensively detailed in the search results, research on related Artemisia extracts provides relevant context. For example, a novel anti-inflammatory Artemisia Naphta oil extract demonstrated efficacy in topical in vivo models for both atopic dermatitis and psoriasis. fortunejournals.com In the calcipotriol (B1668217) (MC903)-induced atopic dermatitis model, this extract reduced mouse ear thickness (edema) and several serum cytokines including IL-1β, IL-6, and IgE. fortunejournals.com In the imiquimod-induced psoriasis mouse model, the extract ameliorated lesions, significantly reduced the psoriasis area and severity index score, and inhibited serum inflammatory mediators (IL-6, TNF-α, IL-1β). fortunejournals.com These findings from related Artemisia extracts suggest potential for this compound itself to exhibit similar effects, warranting further investigation. Mouse models of atopic dermatitis, such as those induced by MC903 or DNCB, are commonly used to study skin inflammation and evaluate potential therapeutic agents. nih.govmdpi.combiomolther.orgcriver.com Similarly, imiquimod-induced psoriasis models are utilized to mimic human psoriasis symptoms in mice. fortunejournals.com
Antimicrobial Activities (Non-Fungal)
This compound and related compounds have also been explored for their non-fungal antimicrobial properties. ontosight.ai
Antibacterial Spectrum and Efficacy in In Vitro Assays
While direct studies on the antibacterial spectrum and efficacy of isolated this compound were not prominently found, some research on Artemisia species indicates potential. For instance, a study on Artemisia ordosica, which contains this compound, evaluated the antifungal activities of its compounds. researchgate.net Although the focus was fungal, this suggests the plant source of this compound possesses antimicrobial compounds. General reviews on phytochemicals highlight that plant-based antibiotics can eliminate a broad spectrum of microorganisms. nih.gov In vitro assays are commonly used to assess antibacterial activity, often determining minimum inhibitory concentration (MIC) values. nih.govresearchgate.net
Antiviral Properties (e.g., against EV71) in Cellular Models
Research has investigated the antiviral properties of Artemisia capillaris against Enterovirus 71 (EV71), a common cause of hand, foot, and mouth disease. researchgate.netnih.govplos.org A hot water extract of A. capillaris was tested against EV71 infection in human foreskin fibroblast cells (CCFS-1/KMC) and human rhabdomyosarcoma cells (RD cells). researchgate.net The extract showed dose-dependent effectiveness against EV71 infection by inhibiting viral internalization. researchgate.net However, it had minimal effect on viral attachment, VP2 translation, and inhibition of virus-induced apoptosis. researchgate.net This suggests that compounds within A. capillaris, potentially including this compound, may interfere with the entry of the virus into host cells. EV71 infection is known to activate various cellular signaling pathways and induce apoptosis in different cell lines. mdpi.comnih.gov
Table 2: Antiviral Activity of Artemisia capillaris Extract Against EV71 in Cellular Models
| Cellular Model | Effect on EV71 Infection | Mechanism of Action |
| CCFS-1/KMC cells | Dose-dependent inhibition | Inhibiting viral internalization researchgate.net |
| RD cells | Dose-dependent inhibition | Inhibiting viral internalization researchgate.net |
Antioxidant Activities
This compound and related compounds have demonstrated antioxidant activities in research studies. ontosight.ai Scoparone, a major bioactive ingredient in Artemisiae Scopariae Herba (from which this compound is also derived), has shown antioxidant properties, demonstrated by a reduction in MDA and ALT levels in cold-preserved rat hepatocytes. mdpi.com Capillarisin also possesses antioxidant properties, which are regulated via the Nrf2/ARE-dependent pathway and activation of ERK, JNK, NF-κB, and MAPK. mdpi.com Studies evaluating antioxidant activity often employ methods such as radical scavenging capacity assays, like the DPPH assay. researchgate.netresearchgate.netnih.govresearchgate.net Crude extracts, fractions, and isolated compounds from Artemisia ordosica, including this compound, have exhibited significant antioxidant activity in radical scavenging capacity assays. researchgate.net
Table 3: Antioxidant Activities of this compound and Related Compounds
| Compound | Source Plant | Demonstrated Activity | Mechanism (if specified) |
| This compound | Artemisia ordosica | Significant antioxidant activity researchgate.net | Radical scavenging capacity researchgate.net |
| Capillarisin | Artemisia capillaris | Antioxidant properties mdpi.com | Regulated via Nrf2/ARE-dependent pathway and activation of ERK, JNK, NF-κB, and MAPK mdpi.com |
| Scoparone | Artemisia capillaris | Antioxidant properties mdpi.com | Reduction in MDA and ALT levels mdpi.com |
Free Radical Scavenging Capabilities in In Vitro Systems
Studies have investigated the ability of this compound and related compounds to scavenge free radicals in in vitro systems. Free radicals are highly reactive molecules that can cause damage to cellular components, and the ability to neutralize them is a key aspect of antioxidant activity. In vitro assays, such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and hydroxyl radical scavenging methods, are commonly used to evaluate this property. nih.govnih.govphcog.com These assays measure the capacity of a compound to donate a hydrogen atom or an electron to stabilize free radicals. Research on various plant extracts containing polyacetylenes, including this compound, has explored their antioxidant potential, often correlating it with their free radical scavenging abilities. mdpi-res.comsemanticscholar.org
Modulation of Cellular Oxidative Stress Responses
Beyond directly scavenging free radicals, this compound may also influence cellular responses to oxidative stress. Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them or repair the resulting damage. Cells have evolved complex mechanisms to cope with oxidative stress, involving various signaling pathways and the induction of protective enzymes. nih.gov Research suggests that certain compounds, including those structurally related to this compound, can modulate these cellular responses, potentially by influencing key pathways involved in antioxidant defense or stress adaptation. mdpi-res.comscispace.com
Insecticidal and Antifeeding Properties
This compound and compounds found in plants containing it have been explored for their potential as insecticides and antifeedants against various pest insects.
Choleretic and Hepatoprotective Investigations in Animal Models
This compound has also been investigated for its potential effects on bile secretion (choleretic activity) and protection of the liver (hepatoprotective activity) in animal models, particularly rats.
Effects on Bile Secretion in Wistar Rats
Research using bile fistula rats, often Wistar rats, is a common approach to study choleretic effects. nih.govnih.govbioline.org.brmdpi.comarchivesofmedicalscience.com These studies measure changes in bile flow and the composition of bile after administration of a substance. While the search results mentioned choleretic activities of major bioactive ingredients in Artemisiae Scopariae Herba (Yin Chen), a plant known to contain this compound, specific details on this compound's direct effects on bile secretion in Wistar rats were not prominently featured. researchgate.net However, the context of Artemisiae Scopariae Herba being studied for choleretic effects in animal models suggests that this compound may contribute to these activities. researchgate.net
Modulation of Liver Injury and Fibrosis in Non-Human Models
The hepatoprotective potential of this compound has been investigated in various non-human models of liver injury and fibrosis. Animal models of liver injury are often induced by chemical toxins such as carbon tetrachloride (CCl4), thioacetamide (B46855) (TAA), or acetaminophen (B1664979) (APAP). mdpi.comfrontiersin.orgnih.govnih.govnih.govbiomedpharmajournal.orgjfda-online.com These models mimic aspects of human liver diseases, including inflammation, oxidative stress, and the development of fibrosis. mdpi.comfrontiersin.orgnih.govbiomedpharmajournal.orgresearchgate.net Liver fibrosis is characterized by the excessive accumulation of extracellular matrix, leading to scarring and impaired liver function. mdpi.comfrontiersin.org
Allelopathic Potential in Plant Systems
Allelopathy is a biological phenomenon where one plant produces biochemicals that influence the growth, survival, development, and reproduction of other organisms, including other plants nih.govneocities.orgresearchgate.net. These biochemicals, known as allelochemicals, can have either inhibitory or stimulatory effects. The study of allelopathy is significant in understanding plant-plant interactions and has implications for agriculture, particularly in weed management and crop production neocities.org. Allelopathic effects can manifest in various ways, including the inhibition of seed germination, reduction in root and shoot length, and other forms of growth retardation.
Based on the currently available search results, while this compound has been identified as a natural product isolated from plants known to produce bioactive compounds researchgate.net, detailed research findings specifically demonstrating this compound's allelopathic potential—its direct effects on the growth and development of other plant species—are not extensively documented within these results.
The provided information indicates that this compound exhibits antifungal activity against plant pathogenic fungi such as Botrytis cinerea, showing approximately 60% growth inhibition at a concentration of 30 µM in one study researchgate.net. However, this represents an antifungal effect (plant-fungus interaction) rather than allelopathy (plant-plant interaction) researchgate.net.
General discussions on allelopathy highlight that allelochemicals can be released into the environment through various means, including root exudation, leaching from foliage, volatilization, and decomposition of plant residues researchgate.net. These chemicals can impact neighboring plants, affecting processes like seed germination and seedling growth. The susceptibility of plants to allelochemicals can vary depending on the species and seed size, with smaller seeds often being more susceptible.
While the broader concept of allelopathy and the effects of various allelochemicals on plant systems are discussed in the literature nih.govneocities.orgresearchgate.net, specific research data, including detailed findings or data tables, on the allelopathic effects of this compound on different plant species were not found within the scope of this search. Therefore, a comprehensive description of this compound's allelopathic potential in plant systems with specific research data cannot be provided based on the available information.
Structure Activity Relationship Sar Studies of Capillarin and Its Analogues
Identification of Crucial Structural Elements for Biological Potency and Selectivity
Experimental SAR studies often involve synthesizing a series of Capillarin derivatives with specific structural modifications and then testing their biological activity in relevant assays.
Role of Aromatic Ring Substitutions (e.g., Hydroxylation, O-substitutions)
Substitutions on the aromatic ring system of this compound are expected to have a significant impact on its activity due to changes in electron distribution, steric hindrance, and potential for interactions like hydrogen bonding or pi-pi stacking. Aromatic hydroxylation, the introduction of a hydroxyl group onto an aromatic ring, is a common modification that can dramatically alter a compound's properties and is relevant in the synthesis of pharmaceuticals fiveable.melibretexts.org. The regioselectivity of aromatic hydroxylation can be influenced by existing substituents on the ring fiveable.menih.gov. Studies on other aromatic compounds, such as coumarin (B35378) derivatives, have shown that O-substitutions are essential for certain biological activities mdpi.com. The presence of electron-withdrawing groups on the aromatic ring can also favor activity mdpi.com. These findings from related structures suggest that the position and nature of substituents on this compound's aromatic ring system are critical determinants of its biological potency and selectivity.
Computational Approaches in SAR Elucidation
Computational methods play an increasingly vital role in modern SAR studies, complementing experimental approaches by providing insights into molecular interactions and predicting activity.
Molecular Docking and Simulation Studies
Molecular docking is a computational technique used to predict the preferred orientation of a ligand (such as this compound or its analogues) when bound to a protein or other biological target. This method helps to understand the potential binding modes and interactions, such as hydrogen bonds, electrostatic interactions, and hydrophobic contacts, between the molecule and its target site ijnc.irbioinformation.netnih.gov. Molecular dynamics simulations extend docking studies by simulating the movement and behavior of the ligand-target complex over time, providing information about the stability of the interaction and conformational changes ijnc.irbioinformation.netnih.govresearchgate.net. These simulations can reveal crucial interactions and the dynamic nature of the binding process ijnc.irresearchgate.net. While specific docking and simulation studies for this compound were not detailed in the search results, these methods are widely applied in SAR studies of various compound classes to understand the molecular basis of activity and guide the design of new analogues nih.govnih.govmdpi-res.com.
Density Functional Theory (DFT) and Chemometrics (e.g., PCA, PLS) in Predicting Activity
Density Functional Theory (DFT) is a quantum mechanical method used to calculate the electronic structure and properties of molecules, providing insights into their reactivity and interactions nih.gov. Chemometrics involves the application of statistical and mathematical methods to chemical data to extract meaningful information and build predictive models ondalys.frnih.gov. Principal Component Analysis (PCA) is a chemometric technique used for dimensionality reduction and visualizing trends in complex datasets, helping to identify patterns and outliers among compounds based on their molecular descriptors ondalys.frnih.govmtoz-biolabs.com. Partial Least Squares (PLS) regression is another chemometric method that relates variations in molecular structure to variations in biological activity, allowing for the development of quantitative structure-activity relationship (QSAR) models that can predict the activity of new compounds mdpi.comondalys.frmtoz-biolabs.comresearchgate.net. Studies on other compound series have successfully used DFT calculations to confirm SAR observations and chemometric tools like PCA and PLS to analyze structural descriptors and predict antifungal activity mdpi.com. These methods can help to identify the key molecular properties that are most strongly correlated with biological activity.
Derivation of Design Principles for Novel this compound Analogues
The insights gained from experimental and computational SAR studies are used to derive design principles for synthesizing novel this compound analogues with enhanced or altered biological profiles. By identifying the crucial structural elements and understanding how modifications impact activity, researchers can rationally design new molecules with a higher probability of possessing desired properties. For example, if SAR studies reveal that a specific functional group or a particular spatial arrangement is essential for potent binding to a target, this information guides the design of new analogues incorporating these features nih.govnih.gov. Computational studies, such as docking and QSAR models, can further assist in prioritizing which analogues to synthesize and test experimentally by predicting their potential activity nih.gov. This iterative process of design, synthesis, testing, and analysis is fundamental to optimizing the biological activity of this compound analogues.
Analytical Methodologies in Capillarin Research
Spectroscopic Characterization Techniques
Spectroscopic methods are crucial for elucidating the molecular structure of capillarin by examining its interaction with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy (1H-NMR, 13C-NMR, COSY, HMQC, HMBC)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic compounds by analyzing the magnetic properties of atomic nuclei, particularly hydrogen (¹H) and carbon-13 (¹³C). For this compound, a combination of one-dimensional and two-dimensional NMR experiments provides comprehensive structural information.
¹H-NMR Spectroscopy: Provides information about the different types of hydrogen atoms in the molecule and their local electronic environments, as well as their connectivity through spin-spin coupling. Characterization of this compound has involved the use of ¹H-NMR to identify and assign proton signals within its structure researchgate.net.
¹³C-NMR Spectroscopy: Reveals the different types of carbon atoms in the molecule. Similar to ¹H-NMR, ¹³C-NMR has been used in the characterization of this compound to assign carbon signals researchgate.net.
¹H-¹H COSY (Correlation Spectroscopy): A two-dimensional NMR technique that identifies protons that are coupled to each other through bonds. COSY spectra show cross-peaks for protons that are J-coupled, which helps in establishing proton connectivity within the molecule sdsu.edu. This technique has been applied in the structural elucidation of this compound researchgate.net.
HMQC (Heteronuclear Multiple Quantum Correlation) / HSQC (Heteronuclear Single Quantum Correlation): These 2D NMR experiments establish correlations between protons and the carbons to which they are directly attached (one-bond correlation). HMQC (or the related HSQC) displays a ¹³C spectrum on one axis and a ¹H spectrum on the other, with cross-peaks indicating ¹H-¹³C one-bond connectivity sdsu.edulibretexts.org. HMQC has been utilized in the characterization of this compound researchgate.net.
HMBC (Heteronuclear Multiple Bond Correlation): This 2D NMR technique reveals correlations between protons and carbons that are separated by two or three bonds (long-range coupling). HMBC spectra show cross-peaks for protons that share multiple-bond long-range J-coupling with carbons sdsu.edulibretexts.org. HMBC experiments are valuable for connecting different parts of a molecule and have been employed in the structural characterization of this compound researchgate.net.
The application of these NMR techniques collectively allows for the complete assignment of hydrogen and carbon signals and the determination of the connectivity and arrangement of atoms in the this compound molecule, confirming its structure researchgate.net.
Mass Spectrometry (MS, EIMS, LC-MS, GC-MS, MS-MS)
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and fragmentation pattern of a compound. Various MS techniques are applied in this compound research for characterization and quantification.
Electron Ionization Mass Spectrometry (EIMS): A common ionization technique where electrons are used to ionize the sample molecules. EIMS typically produces characteristic fragmentation patterns that can aid in the identification of a compound. EIMS has been used in the characterization of this compound researchgate.net.
Liquid Chromatography-Mass Spectrometry (LC-MS): Couples the separation power of liquid chromatography (LC) with the detection capabilities of MS. LC-MS is suitable for analyzing a wide range of compounds, including polar and less volatile substances shimadzu.com. It allows for the separation of complex mixtures before the components are introduced into the mass spectrometer for detection and identification based on their mass spectra conquerscientific.com. LC-MS is a valuable tool for both qualitative and quantitative analysis of compounds in complex matrices conquerscientific.comdrawellanalytical.com.
Gas Chromatography-Mass Spectrometry (GC-MS): Combines the separation capabilities of gas chromatography (GC) with MS detection. GC-MS is typically used for the analysis of volatile and semi-volatile compounds shimadzu.comthermofisher.com. After separation on the GC column, compounds are ionized and detected by the mass spectrometer based on their m/z ratios thermofisher.com. GC-MS can be used for identifying unknown compounds and quantifying analytes thermofisher.com.
Tandem Mass Spectrometry (MS-MS or MS²/MS³): Involves multiple stages of mass analysis, often used for more detailed structural elucidation and highly selective quantification. In MS/MS, a precursor ion is selected and fragmented, and the resulting product ions are analyzed chromatographyonline.com. LC-MS/MS is particularly powerful for the quantitative analysis of compounds in complex samples due to its high sensitivity and selectivity mdpi.comnih.gov. This technique has been applied for the quantitative analysis of bioactive compounds, including this compound, in herbal formulations mdpi.com.
Mass spectrometry, in its various forms, provides essential information regarding the molecular weight of this compound and its fragments, which is critical for confirming its identity and for its detection and quantification in different samples researchgate.netmdpi.com.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a technique that measures the absorption of infrared radiation by a substance, which causes molecular vibrations. The resulting spectrum shows absorption bands at specific frequencies (wavenumbers) that correspond to the functional groups present in the molecule wikipedia.org. IR spectroscopy is used to identify functional groups and can help confirm the presence of characteristic bonds within the this compound structure wikipedia.org. This compound has been characterized using IR spectroscopy researchgate.net.
Chromatographic Separation and Quantification Methods
Chromatographic techniques are essential for separating this compound from complex mixtures and for determining its concentration.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a widely used chromatographic technique for separating, identifying, and quantifying compounds dissolved in a liquid solution openaccessjournals.com. HPLC separates analytes based on their interactions with a stationary phase as they are carried through a column by a liquid mobile phase wikipedia.org. The separation is achieved under high pressure wikipedia.org.
HPLC has been successfully applied for the analysis and simultaneous quantification of this compound, along with other compounds, in extracts from Artemisia ordosica researchgate.netnih.gov. Specific HPLC methods have been developed and validated for the quantitative evaluation of this compound nih.gov.
An example of HPLC conditions used for the analysis of this compound and other compounds from Artemisia ordosica includes using an Agilent Eclipse Plus C₁₈ column (250 mm × 4.6 mm, 5 µm) with a mobile phase of acetonitrile (B52724) and water, employing a gradient elution program researchgate.netnih.gov. The detection of this compound and other compounds was performed by monitoring the absorbance at specific wavelengths, such as 285 nm researchgate.netnih.gov.
Quantitative analysis using HPLC involves establishing a relationship between the amount or concentration of the analyte and the detector response (e.g., peak area or height) drawellanalytical.comshimadzu.co.uk. Calibration curves are generated using standard solutions of known concentrations drawellanalytical.comshimadzu.co.uk.
Research findings demonstrate the reliability and accuracy of HPLC methods for the quantification of this compound. A validated HPLC method for the simultaneous determination of multiple compounds, including this compound, showed good linearity, precision, repeatability, stability, and accuracy nih.gov.
Here is a summary of quantitative data for this compound obtained using a validated HPLC method:
| Parameter | Value |
| Linearity (r) | > 0.9993 |
| LOD (µg/mL) | 2.0–6.0 |
| LOQ (µg/mL) | 5.0–20 |
| Precision (RSD%) | < 2.36 |
| Repeatability (RSD%) | < 2.36 |
| Stability (RSD%) | < 2.36 |
| Recovery (%) | 96.50 |
| Recovery RSD (%) | 1.72 |
Note: The LOD and LOQ ranges are given for 16 compounds analyzed simultaneously, including this compound. The specific LOD and LOQ for this compound would fall within this range.
These results indicate that HPLC is a precise, accurate, and sensitive method for the quantitative analysis of this compound in complex plant extracts nih.gov.
Gas Chromatography (GC)
Gas Chromatography (GC) is a separation technique used for volatile and semi-volatile compounds thermofisher.comtaylorandfrancis.com. It involves the separation of components of a mixture based on their differential partitioning between a stationary phase and a mobile gas phase taylorandfrancis.com. Capillary columns, which are thin tubes coated with a stationary phase, are commonly used in GC for high-resolution separation taylorandfrancis.com.
While HPLC appears to be the primary method reported for the direct quantification of this compound in plant extracts based on the provided search results, GC, particularly when coupled with MS (GC-MS), is a powerful technique for the separation and analysis of volatile and semi-volatile organic compounds thermofisher.comepa.gov. The principle of GC separation is suitable for mixtures of components that exhibit reasonable volatility diva-portal.org.
GC-MS can be used to separate complex mixtures and quantify analytes, identify unknown peaks, and determine trace levels of contamination thermofisher.com. Quantitative analysis in GC is based on the proportionality between the size or area of a peak in the chromatogram and the amount of the component shimadzu.co.uk. Calibration curves or other quantitative methods are used to determine the concentration of the analyte drawellanalytical.comshimadzu.co.uk.
Although not explicitly detailed for the direct quantification of this compound alone in the provided results, GC, especially in combination with MS, is a relevant analytical tool for compounds that are sufficiently volatile or can be derivatized to increase their volatility, and it offers capabilities for both qualitative identification and quantitative determination thermofisher.comepa.gov.
Thin-Layer Chromatography (TLC) and Bioautography
Thin-layer chromatography (TLC) is a widely used, simple, and cost-effective technique in natural product analysis, suitable for chemical and biological screening of herbal products and useful in monitoring the isolation of active components. researchgate.net When coupled with appropriate detection methods, TLC can provide qualitative or semi-quantitative information on the chemical constituents of a complex mixture. researchgate.net
Bioautography is a technique that links separation on a TLC plate with a biological test performed directly on the plate. mdpi.comazolifesciences.com This method is particularly convenient for identifying bioactive compounds within complex mixtures before their purification. researchgate.net In TLC-direct bioautography of antimicrobials, a developed TLC plate is immersed in a suspension of microorganisms in a nutrient broth and then incubated. mdpi.com Microorganisms grow on the plate surface except in the areas where antimicrobial compounds are located. mdpi.com These zones of inhibition can then be visualized using indicator reagents that are converted by living bacteria. mdpi.com TLC-bioautography allows for the localization of active principles directly on the TLC plate during the separation process. nih.gov It is considered an effect-directed analysis method, providing a simple "yes/no" indication of the presence of desired active compounds. nih.gov The technique is economical, easy to perform, and the results are easily interpreted. protocols.ioresearchgate.net It can be used for screening and semi-quantitative analysis, and the targeted compounds can potentially be identified using spectroscopic methods like mass spectrometry directly from the TLC plate. mdpi.com
Capillary Electrophoresis (CE)
Capillary electrophoresis (CE) is a family of electrokinetic separation methods performed in narrow capillary tubes under the influence of an electric field. technologynetworks.comwikipedia.org It is a powerful analytical technique for separating charged molecules in complex samples. technologynetworks.comdiva-portal.org CE is widely used due to its simplicity, rapid results, and low sample consumption. wikipedia.org Different charged chemical species in a sample move at different velocities when an electric field is applied, allowing for their separation based on their charge and size. technologynetworks.com
CE has largely replaced gel separation techniques in genetic analysis applications due to advantages such as ease of use, reusability of the polymer matrix, fast separation times, better resolution, automated reads, and higher throughput. thermofisher.com While traditionally requiring samples in solution, recent developments in surface sampling CE-mass spectrometry (SS-CE-MS) allow for direct chemical mapping from solid samples like tissue surfaces without extensive sample preparation. diva-portal.org This technique involves forming a static droplet on the sample surface for molecular extraction and electrokinetic injection into the CE capillary. diva-portal.org
Crystallographic Analysis (e.g., Single-Crystal X-ray Diffraction)
Crystallographic analysis, particularly single-crystal X-ray diffraction, is a crucial technique for determining the precise three-dimensional structure of crystalline compounds like this compound. researchgate.netcqvip.com This method provides detailed information about bond lengths, bond angles, and the arrangement of molecules in the crystal lattice. researchgate.net
In one study, this compound isolated from Artemisia Ordosica Kraschen was characterized, and its crystal structure was determined by single-crystal X-ray diffraction analysis. researchgate.netcqvip.com The analysis provided specific crystallographic data, including the space group (P1), unit cell dimensions (a, b, c, α, β, γ), volume (V), number of molecules per unit cell (Z), molecular weight (Mr), calculated density (Dc), and refinement parameters (R and wR). researchgate.net
Table 1: Single-Crystal X-ray Diffraction Data for this compound Isolated from Artemisia Ordosica Kraschen
| Parameter | Value | Unit |
| Crystal System | Triclinic | - |
| Space Group | P1 | - |
| Z | 2 | - |
| a | 7.226(6) | Å |
| b | 7.297(6) | Å |
| c | 11.042(8) | Å |
| α | 74.695(12) | ° |
| β | 78.479(12) | ° |
| γ | 62.063(10) | ° |
| V | 494.2(6) | ų |
| Mr | 198.21 | g/mol |
| Dc | 1.332 | g/cm³ |
| F(000) | 208 | - |
| μ | 0.089 | mm⁻¹ |
| S | 1.023 | - |
| (Δ/σ)max | 0.000 | - |
| Final R | 0.0408 | - |
| wR | 0.1110 | - |
| Largest peak | 0.219 | e/ų |
| Deepest hole | -0.161 | e/ų |
This detailed crystallographic data allows for a precise understanding of the molecular conformation and packing of this compound in the solid state. researchgate.net
Future Directions and Advanced Research Perspectives on Capillarin
Deeper Elucidation of Undefined Molecular and Cellular Mechanisms
While preliminary studies have identified some of the pharmacological effects of capillarin, the precise molecular and cellular pathways through which it exerts these actions are not yet fully understood. Future research should prioritize a deeper investigation into these mechanisms. For instance, while its anti-inflammatory properties are recognized, the exact signaling cascades and downstream targets modulated by this compound remain to be comprehensively mapped. It is known that some active constituents of Artemisia capillaris can inhibit inflammatory proteins like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), but the specific and direct interactions of this compound with these pathways require more detailed investigation. vdilab.com Unraveling these intricacies is crucial for understanding its therapeutic potential and identifying potential side effects.
Exploration of Novel Biological Activities in Diverse In Vitro and Non-Human In Vivo Systems
Current knowledge of this compound's bioactivity is largely centered on its antifungal and anti-inflammatory effects. mdpi.comfrontiersin.org However, its structural relatives, the isocoumarins, are known to possess a wide array of pharmacological properties, including anticancer, antiviral, and antioxidant activities. nih.govrsc.org This suggests that the full therapeutic spectrum of this compound may be broader than what is currently documented.
Future research should systematically screen this compound for novel biological activities using a diverse range of in vitro assays and non-human in vivo models. For example, its cytotoxic effects against various cancer cell lines could be explored, building on findings that related compounds from Artemisia species show antiproliferative effects on hepatoma cells. nih.gov Additionally, its potential neuroprotective or immunomodulatory effects warrant investigation, given the diverse activities of other compounds from the same plant source. frontiersin.org The discovery of novel activities could open up new avenues for its therapeutic application. For instance, recent studies on Artemisia capillaris extracts have identified novel compounds that inhibit HYBID (KIAA1199) expression, suggesting a potential role in skin health and aging that could be explored for this compound. researchgate.netd-nb.info
Advancements in Synthetic Methodologies for Comprehensive Structure-Activity Relationship Exploration
A thorough understanding of the relationship between a molecule's structure and its biological activity (Structure-Activity Relationship, SAR) is fundamental for drug development. For this compound, this requires the synthesis of a variety of analogues and derivatives. Advances in synthetic organic chemistry offer powerful tools to achieve this. nih.govnih.gov
Future research should leverage modern synthetic strategies, such as transition-metal-catalyzed reactions and electrochemical methods, to efficiently produce a library of this compound derivatives. researchgate.netresearchgate.net These strategies can facilitate modifications at various positions of the isocoumarin (B1212949) core and the side chain. By systematically altering the chemical structure and evaluating the biological activity of the resulting compounds, researchers can identify the key pharmacophores responsible for its therapeutic effects. acs.org This knowledge is invaluable for designing more potent and selective analogues. For example, studies on other isocoumarins have shown that the nature of the 3-alkyl/aryl substituent significantly influences antifungal properties. nih.govresearchgate.net
Table 1: Synthetic Approaches for Isocoumarin Analogue Development
| Synthetic Strategy | Description | Potential Application for this compound SAR |
| Transition-Metal Catalysis | Utilizes catalysts like palladium, copper, and rhodium to facilitate the formation of the isocoumarin ring system from various precursors. researchgate.net | Enables the synthesis of a wide range of this compound analogues with diverse substituents on the aromatic ring and side chain. |
| Electrochemical Synthesis | Employs electricity to drive C-H lactonization, offering a green and efficient method for creating the isocoumarin scaffold. researchgate.net | Provides a sustainable route to produce this compound and its derivatives with good functional group tolerance. |
| Multicomponent Reactions | Combines three or more reactants in a single step to rapidly build molecular complexity. rsc.org | Allows for the rapid generation of a diverse library of this compound-related molecules for high-throughput screening. |
| Modification of Natural this compound | Chemically alters the this compound molecule isolated from natural sources to create new derivatives. | A direct approach to explore the impact of specific functional groups on biological activity. |
Integration of Omics Technologies (e.g., Metabolomics, Network Pharmacology) for Holistic Mechanistic Understanding
To gain a comprehensive understanding of how this compound functions within a biological system, a holistic approach is necessary. The integration of "omics" technologies, such as metabolomics and network pharmacology, offers a powerful strategy to move beyond a single-target-single-pathway view. dovepress.comnih.gov
Network pharmacology can be used to predict the potential protein targets of this compound and to construct a "drug-target-disease" network. dovepress.comresearchgate.net This computational approach helps to elucidate the complex interactions between the compound and various biological pathways. nih.gov Metabolomics, the large-scale study of small molecules (metabolites) within cells, tissues, or organisms, can then be used to experimentally validate the predictions from network pharmacology by identifying the metabolic changes induced by this compound treatment. researchgate.netfrontiersin.org The combined use of these technologies has been successfully applied to understand the mechanisms of traditional Chinese medicines containing Artemisia capillaris and can provide a systems-level understanding of this compound's pharmacological effects. nih.govdovepress.com
Development and Utilization of Sophisticated In Vitro and Ex Vivo Models for Pharmacological Assessment
To improve the predictive power of preclinical research and reduce the reliance on animal testing, there is a growing need for more sophisticated in vitro and ex vivo models that better mimic human physiology. nih.gov Future pharmacological assessments of this compound should utilize these advanced models.
Three-dimensional (3D) cell cultures, such as spheroids and organoids, offer a more physiologically relevant environment compared to traditional 2D cell cultures. nih.govupmbiomedicals.comthermofisher.com These models can better recapitulate the complex cell-cell and cell-matrix interactions that occur in vivo, providing more accurate insights into drug responses. crownbio.comnih.gov For example, organ-on-a-chip technology, which uses microfluidic devices to create functional units of human organs, can be employed to study the absorption, distribution, metabolism, and efficacy of this compound in a controlled and human-relevant context. mdpi.comsciopen.comthno.org These models are particularly valuable for studying the effects of this compound on specific organs, such as the liver, where Artemisia compounds are known to have therapeutic effects. researchgate.net
Application of Green Chemistry Principles in Sustainable this compound Research
As the demand for natural products in research and medicine grows, it is imperative to adopt sustainable practices. The principles of green chemistry provide a framework for minimizing the environmental impact of chemical processes. oup.com Future research on this compound should incorporate these principles throughout the research and development lifecycle.
This includes the development of environmentally friendly extraction methods that reduce the use of hazardous solvents and minimize energy consumption. acs.org Techniques such as ultrasound-assisted extraction (UAE), microwave-assisted extraction (MAE), and supercritical fluid extraction (SFE) are promising green alternatives to conventional methods. acs.org Furthermore, the application of green chemistry principles to the synthesis of this compound analogues, for example by using catalytic reactions and safer solvents, will contribute to a more sustainable research endeavor. researchgate.net
Q & A
Q. What are the standard methodologies for isolating Capillarin from natural sources, and how can purity be validated?
this compound isolation typically involves solvent extraction (e.g., ethanol or dichloromethane) followed by chromatographic purification (column chromatography, HPLC). Purity validation requires a combination of NMR (1H/13C) for structural confirmation and HPLC-MS for quantitative assessment. Critical parameters include solvent polarity gradients and column selection, which influence yield and purity . For reproducibility, document solvent ratios, temperature, and stationary phase specifications, adhering to protocols like those in the RSC’s analytical chemistry guidelines .
Q. Which analytical techniques are most reliable for characterizing this compound’s structural and functional properties?
- Spectroscopy : NMR (1D/2D) for stereochemical analysis, FT-IR for functional group identification.
- Chromatography : HPLC-MS for purity and molecular weight confirmation.
- X-ray crystallography (if crystalline) for absolute configuration.
Cross-validate results using multiple techniques to address instrumental limitations. For example, NMR can resolve isomers that MS might conflate .
Q. What are the established bioactivity assays for evaluating this compound’s pharmacological potential?
Common assays include:
- Antimicrobial : Broth microdilution (MIC/MBC) against Gram-positive/negative bacteria.
- Anticancer : MTT assay for cytotoxicity in cancer cell lines.
- Anti-inflammatory : ELISA-based cytokine inhibition (e.g., TNF-α, IL-6).
Ensure positive/negative controls (e.g., doxorubicin for cytotoxicity) and statistical validation (p < 0.05 via ANOVA) to minimize false positives .
Advanced Research Questions
Q. How can researchers design experiments to resolve contradictions in this compound’s reported bioactivity across studies?
Contradictions often arise from variability in experimental conditions (e.g., cell line selection, solvent carriers). Mitigate this by:
- Standardizing protocols : Use ATCC-validated cell lines and uniform solvent systems (e.g., DMSO concentration ≤0.1%).
- Replicating studies : Perform triplicate assays across independent labs.
- Meta-analysis : Apply statistical tools (e.g., random-effects models) to aggregate data and identify outliers .
Q. What strategies optimize this compound’s stability in in vivo models, given its susceptibility to enzymatic degradation?
- Nanoformulation : Encapsulation in liposomes or PLGA nanoparticles to enhance bioavailability.
- Prodrug design : Introduce hydrolyzable groups (e.g., acetyl) to protect active sites.
- Pharmacokinetic profiling : Monitor plasma half-life via LC-MS/MS and adjust dosing intervals .
Q. How should researchers address discrepancies between computational predictions and experimental results for this compound’s binding affinity?
- Validate docking studies : Compare multiple software (AutoDock, Schrödinger) and force fields.
- Experimental calibration : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure binding constants.
- Adjust parameters : Account for solvent effects (implicit/explicit models) and protonation states in simulations .
Q. What experimental controls are critical when investigating this compound’s synergistic effects with other compounds?
- Isobolographic analysis : Determine additive, synergistic, or antagonistic interactions.
- Negative controls : Include untreated samples and single-compartment treatments.
- Dose-response matrices : Test varying molar ratios to identify optimal synergism.
Reference the NIH’s preclinical checklist for rigor in experimental design .
Methodological Best Practices
- Data validation : Use Bland-Altman plots for analytical method comparisons .
- Ethical reporting : Disclose all conflicts of interest and funding sources per ICMJE guidelines .
- Reproducibility : Archive raw data (e.g., NMR spectra, chromatograms) in public repositories like Zenodo .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
